4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
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Overview
Description
4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a quinoxaline ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with methylhydrazine to form 4-chloro-N’-methylbenzenecarbohydrazide. This intermediate is then reacted with 3-(trifluoromethyl)-2-quinoxalinecarboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)aniline
Uniqueness
Compared to similar compounds, 4-chloro-N’-methyl-N’-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide is unique due to its specific combination of functional groups and the quinoxaline ring structure.
Properties
IUPAC Name |
4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c1-25(24-16(26)10-6-8-11(18)9-7-10)15-14(17(19,20)21)22-12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKFDRTTWBMOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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